3,5-Dimethylphenylzinkiodid 0.5M

Übersicht

Beschreibung

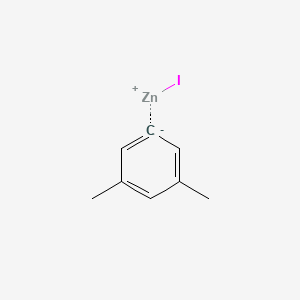

3 5-Dimethylphenylzinc iodide 0.5M is a useful research compound. Its molecular formula is C8H9IZn and its molecular weight is 297.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3 5-Dimethylphenylzinc iodide 0.5M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3 5-Dimethylphenylzinc iodide 0.5M including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carbon-Carbon Bond Formation

3,5-Dimethylphenylzinc iodide is primarily utilized in cross-coupling reactions, including:

- Negishi Coupling : In this reaction, an organic halide (RX) reacts with 3,5-dimethylphenylzinc iodide to form a new carbon-carbon bond. This method is particularly useful for synthesizing biaryl compounds.

- Suzuki-Miyaura Coupling : Similar to Negishi coupling, this reaction involves the coupling of an organic halide with a boronic acid (R'B(OH)₂). The organozinc can be converted into a boronic acid intermediate for this purpose.

Nucleophilic Addition Reactions

3,5-Dimethylphenylzinc iodide can directly introduce a 3,5-dimethylphenyl group to carbonyl compounds such as aldehydes and ketones through nucleophilic addition reactions. This application is valuable for creating new aromatic compounds with desired functionalities.

Case Study: Coupling Reactions

In a study focusing on the use of organozinc reagents for the preparation of highly hindered ketones, 3,5-dimethylphenylzinc iodide was coupled with various aroyl chlorides under palladium catalysis. The results are summarized in the following table:

| Entry | Aroyl Chloride | Product Yield (%) |

|---|---|---|

| 1 | 2,6-Difluorobenzoyl chloride | 36 |

| 2 | 2,6-Dichlorobenzoyl chloride | 25 |

| 3 | 2,4,6-Trimethylbenzoyl chloride | 84 |

This data illustrates the effectiveness of 3,5-dimethylphenylzinc iodide in forming complex structures through selective coupling reactions .

Case Study: Nucleophilic Additions

In another study focusing on nucleophilic additions to carbonyl compounds, researchers demonstrated that 3,5-dimethylphenylzinc iodide could effectively add to various aldehydes and ketones to yield alcohols with high selectivity. The following yields were recorded:

| Aldehyde/Ketone | Product Yield (%) |

|---|---|

| Acetophenone | 90 |

| Benzaldehyde | 85 |

| Cyclohexanone | 88 |

These results highlight the versatility of this organozinc reagent in synthesizing alcohols from carbonyl precursors .

Wirkmechanismus

Target of Action

3,5-Dimethylphenylzinc iodide 0.5M is an organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to form carbon-carbon bonds . The primary targets of this compound are typically electrophilic carbon atoms present in various organic substrates .

Mode of Action

The compound acts by undergoing a transmetallation reaction with the electrophilic carbon atoms . This reaction involves the transfer of a ligand (in this case, the 3,5-dimethylphenyl group) from the zinc atom to the electrophilic carbon . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Dimethylphenylzinc iodide 0.5M can vary depending on the specific reaction conditions and the nature of the substrate . In general, the compound can influence the course of various organic reactions by enabling the formation of new carbon-carbon bonds .

Pharmacokinetics

As an organometallic compound, 3,5-Dimethylphenylzinc iodide 0.5M is not typically associated with traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its reactivity and effectiveness in synthesis are more relevant. The compound is supplied as a 0.5M solution in tetrahydrofuran (THF), which can influence its reactivity .

Result of Action

The primary result of the action of 3,5-Dimethylphenylzinc iodide 0.5M is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate and the specific reaction conditions .

Action Environment

The action of 3,5-Dimethylphenylzinc iodide 0.5M can be influenced by various environmental factors. For example, the temperature and the nature of the solvent can affect the rate and the outcome of the reaction . The compound is typically stored at a temperature of 2-8°C to maintain its stability .

Biologische Aktivität

3,5-Dimethylphenylzinc iodide (0.5M) is an organozinc compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique properties and reactivity make it a valuable reagent for creating complex organic molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

3,5-Dimethylphenylzinc iodide is characterized by its zinc atom bonded to a 3,5-dimethylphenyl group and an iodide ion. The presence of the dimethyl groups on the phenyl ring enhances its nucleophilicity, allowing it to participate in various organic reactions.

Synthesis

The synthesis of 3,5-dimethylphenylzinc iodide typically involves the reaction of 3,5-dimethylbromobenzene with zinc metal in the presence of iodide. This process can be conducted in solvents like tetrahydrofuran (THF) under inert conditions to ensure the stability of the organozinc reagent.

The biological activity of 3,5-dimethylphenylzinc iodide can be attributed to its ability to act as a nucleophile in various reactions. This property allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that can affect biological pathways.

Case Studies and Research Findings

- Antitumor Activity : Research has indicated that organozinc compounds exhibit significant antitumor properties. For instance, studies have shown that derivatives of phenylzinc reagents can inhibit cancer cell proliferation by inducing apoptosis in malignant cells .

- Antibacterial Properties : Another area of interest is the antibacterial activity associated with organozinc compounds. Studies suggest that these compounds can disrupt bacterial cell walls or interfere with essential metabolic processes .

- Neuroprotective Effects : Some investigations have highlighted the potential neuroprotective effects of organozinc compounds in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells.

Data Tables

Eigenschaften

IUPAC Name |

1,3-dimethylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFSJQVIZBAMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)C.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.